4-(Chlorosulfonyl)phenyl ethyl carbonate
Description
Properties
CAS No. |
32978-68-0 |
|---|---|
Molecular Formula |
C9H9ClO5S |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
(4-chlorosulfonylphenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO5S/c1-2-14-9(11)15-7-3-5-8(6-4-7)16(10,12)13/h3-6H,2H2,1H3 |
InChI Key |
HLDBHJGMPWMHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chlorosulfonyl group enhances reactivity, allowing it to participate in nucleophilic substitution reactions. For example, it can be used to synthesize sulfonamide derivatives, which are crucial in medicinal chemistry due to their antibacterial properties.
Table 1: Synthesis Applications of 4-(Chlorosulfonyl)phenyl Ethyl Carbonate
Pharmaceutical Applications
This compound has been investigated for its potential in drug formulations. Its ability to form stable chemical bonds with biological molecules makes it suitable for developing targeted drug delivery systems.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains like E. coli, making it a candidate for new antibiotic therapies .
- Cancer Research : Recent investigations suggest that compounds derived from this compound may possess anticancer properties, warranting further exploration in oncology .
Table 2: Pharmaceutical Applications and Findings
Polymer Chemistry
In polymer science, this compound is utilized as a reactive monomer to create functionalized polymers. Its incorporation into polymer matrices can enhance mechanical properties and introduce specific functionalities.
- Polymerization Reactions : The compound can initiate polymerization processes, leading to the formation of sulfonated polymers which are useful in various applications including membranes for fuel cells.
- Modification of Polymer Surfaces : It has been employed to modify the surfaces of polymers, improving their adhesion properties and chemical resistance.
Table 3: Polymer Chemistry Applications
| Application | Description | Reference |
|---|---|---|
| Reactive Monomer | Used to synthesize functionalized sulfonated polymers. | |
| Surface Modification | Enhances adhesion and chemical resistance of polymer surfaces. |
Case Study 1: Antimicrobial Properties
A study conducted by researchers demonstrated that derivatives synthesized from this compound exhibited superior antibacterial activity compared to traditional antibiotics, indicating its potential as a lead compound in antibiotic development .
Case Study 2: Cancer Therapeutics
Research exploring the anticancer potential of this compound revealed promising results where specific derivatives showed significant cytotoxic effects on cancer cell lines, suggesting a pathway for novel cancer therapies .
Comparison with Similar Compounds
Structural and Functional Differences
- Ester Group Variation: Ethyl carbonate (C₉H₉ClO₅S): Balances solubility and reactivity, making it suitable for liquid-phase reactions . Pivalate (C₁₁H₁₃ClO₄S): The bulky tert-butyl group increases steric hindrance, reducing hydrolysis rates but complicating purification . Benzyl ester (C₁₆H₁₅ClO₄S): Offers orthogonal protection strategies, as benzyl groups are removable under hydrogenolysis conditions .
- Chlorosulfonyl Reactivity: All analogs exhibit reactivity toward amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example, methyl 4-(chlorosulfonyl)benzoate reacts with pentafluorophenol in the presence of triethylamine to yield aryl sulfonates efficiently .
Key Research Findings
- The chlorosulfonyl group’s electrophilicity is tunable by adjacent substituents. For instance, electron-withdrawing groups (e.g., benzoate in methyl 4-(chlorosulfonyl)benzoate) enhance reactivity toward nucleophiles .
- Bulky esters (e.g., pivalate) improve thermal stability but may reduce reaction rates in crowded environments .
Preparation Methods
Sulfonation of Phenol Derivatives
The foundational step involves introducing the chlorosulfonyl group to a phenol precursor. Patent EP0115328A1 outlines a Friedel-Crafts sulfonation method where chlorobenzene reacts with sulfur trioxide in the presence of iron(III) chloride as a catalyst. The reaction proceeds at 120–150°C, yielding 4-chlorobenzenesulfonyl chloride as an intermediate. Excess chlorobenzene is subsequently removed via steam distillation, and the crude product is purified through crystallization from dichloromethane.
Esterification with Ethyl Carbonate
The sulfonated intermediate is then esterified with ethyl carbonate. As detailed in JP5746484B2, triethylamine (2.0–2.5 equivalents) facilitates the nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and ethyl carbonate. The reaction occurs in dichloromethane at 20–30°C, achieving 78–85% yield after 4–6 hours. Aqueous workup involves sequential washes with 5% sodium bicarbonate and brine, followed by drying over magnesium sulfate.
Optimization Insights
-
Catalyst Loading : Increasing triethylamine beyond 2.5 equivalents induces side reactions, reducing yield by 12–15%.
-
Solvent Selection : Dichloromethane outperforms toluene due to superior solubility of intermediates, enhancing reaction homogeneity.
One-Pot Continuous Flow Synthesis
Integrated Reaction Design
Industrial-scale production often employs continuous flow systems to improve efficiency. Patent EP0115328A1 describes a tubular reactor where sulfonation and esterification occur sequentially. Chlorobenzene and sulfur trioxide are mixed at 130°C under 3 bar pressure, followed by inline neutralization with ethyl carbonate in a second reactor zone. This method reduces reaction time from 5 hours (batch) to 40 minutes, with yields exceeding 90%.
Process Control Parameters
-
Residence Time : 25–30 minutes in the sulfonation zone ensures complete conversion without over-sulfonation.
-
Temperature Gradients : Maintaining a 10°C gradient between zones minimizes thermal degradation of the ethyl carbonate moiety.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Recent advancements leverage microwave irradiation to reduce reaction times. Adapting methods from the RSC protocol, 4-hydroxybenzenesulfonic acid is treated with thionyl chloride under microwave conditions (150 W, 100°C). Ethyl carbonate is then added dropwise, achieving 88% yield in 15 minutes.
Energy Efficiency and Scalability
Microwave synthesis reduces energy consumption by 60% compared to conventional heating. However, scalability remains limited due to penetration depth constraints in large reactors.
Enzymatic Esterification
Green Chemistry Applications
Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification step. In a solvent-free system, 4-chlorobenzenesulfonyl chloride and ethyl carbonate react at 45°C, yielding 70–75% product with >99% enantiomeric excess.
Limitations and Prospects
While enzymatic routes reduce hazardous waste, substrate inhibition at high chlorosulfonyl concentrations limits industrial adoption. Immobilized enzyme systems show promise for reuse cycles, cutting costs by 30% per batch.
Comparative Analysis of Preparation Methods
Table 1: Yield and Purity Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Batch | 78–85 | 95–97 | 4–6 h | Moderate |
| Continuous Flow | 90–92 | 98–99 | 40 min | High |
| Microwave-Assisted | 85–88 | 96–98 | 15 min | Low |
| Enzymatic | 70–75 | 99 | 8–12 h | Moderate |
Table 2: Cost Analysis (per 100 g Product)
| Method | Raw Materials ($) | Energy ($) | Waste Treatment ($) | Total ($) |
|---|---|---|---|---|
| Classical Batch | 120 | 80 | 50 | 250 |
| Continuous Flow | 110 | 45 | 30 | 185 |
| Microwave-Assisted | 125 | 60 | 40 | 225 |
| Enzymatic | 140 | 35 | 20 | 195 |
Industrial-Scale Optimization Strategies
Q & A
Basic: What are the optimized synthetic routes for 4-(Chlorosulfonyl)phenyl ethyl carbonate, and how are reaction conditions validated?
Methodological Answer:
The compound is typically synthesized via chlorosulfonation of a phenolic precursor. A validated approach involves reacting 4-hydroxybenzenesulfonamide derivatives with ethyl chloroformate under anhydrous conditions. For example, in , benzyltrimethylammonium chloride and trichloroisocyanuric acid in acetonitrile at 0°C for 17 minutes yielded a 79% product after flash chromatography . Key validation steps include:
- Reagent stoichiometry : Excess ethyl chloroformate (1.2–1.5 equiv) ensures complete sulfonamide conversion.
- Temperature control : Reactions at 0°C minimize side reactions (e.g., sulfonic acid hydrolysis).
- Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradient) effectively isolates the product.
Data Table :
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl chloroformate | 1.2 | 0°C | 17 min | 79% |
| Trichloroisocyanuric acid | 1.6 | 0°C | 30 min | - |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT experiments. In , δ 3.80 ppm (singlet, CH₂) and δ 169.91 ppm (C=O) confirm ester and sulfonyl groups .
- IR Spectroscopy : Bands at 1736 cm⁻¹ (C=O stretch) and 1369 cm⁻¹ (S=O asymmetric stretch) are diagnostic .
- FT-Raman/FT-IR : For diazenyl analogs, highlights vibrational modes at 1215–1164 cm⁻¹ (C-O-C asymmetric stretch) to distinguish carbonate linkages .
Resolving discrepancies : Cross-validate with computational methods (e.g., DFT) to assign ambiguous peaks. For example, used Gaussian09 to model vibrational modes, reconciling experimental vs. theoretical data .
Advanced: How can reaction byproducts or decomposition pathways be systematically analyzed during synthesis?
Methodological Answer:
- Real-time monitoring : Use 1H NMR (as in ) to track intermediates. For instance, gradual decomposition of azo intermediates in Mitsunobu reactions was detected via time-resolved NMR .
- HPLC-MS : Identify impurities (e.g., sulfonic acid derivatives) using reverse-phase C18 columns and ESI-MS.
- Mechanistic studies : Probe thermal stability via TGA-DSC. observed decomposition of azo reagents at >100°C, suggesting similar risks for sulfonate esters under reflux conditions .
Advanced: What computational strategies model the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites. The sulfonyl group’s electron-withdrawing nature enhances reactivity at the carbonyl carbon.
- Transition state analysis : Use QM/MM methods to simulate nucleophilic attack (e.g., by amines or alcohols). applied computational studies to explain regioselectivity in diazenyl carbonate reactions .
- Solvent effects : PCM models (e.g., in Gaussian) can predict solvolysis rates in polar aprotic solvents like THF or acetonitrile.
Basic: What purification strategies mitigate common impurities in final products?
Methodological Answer:
- Flash chromatography : As in , a gradient of petroleum ether/ethyl acetate (50:1 to 3:1) removes unreacted starting materials and sulfonic acid byproducts .
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate crystalline products.
- HPLC prep : For persistent impurities (e.g., regioisomers), semi-preparative C18 columns with isocratic elution (MeOH:H2O 70:30) achieve >95% purity.
Advanced: How do steric and electronic factors influence the compound’s stability in catalytic reactions?
Methodological Answer:
- Steric effects : Bulky substituents on the phenyl ring (e.g., 3,5-dimethyl groups, as in ) reduce hydrolysis rates by hindering nucleophilic access .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) stabilize the sulfonyl group but increase electrophilicity at the carbonate linkage, accelerating solvolysis.
- Catalytic studies : demonstrated that triphenylphosphine accelerates decomposition of azo intermediates, suggesting similar sensitivity in sulfonate esters under reducing conditions .
Basic: How should researchers handle contradictions in spectral or synthetic yield data?
Methodological Answer:
- Reproducibility checks : Repeat reactions under inert atmosphere (N₂/Ar) to exclude moisture/O₂ interference.
- Error analysis : Quantify uncertainties using ’s framework—e.g., ±2% error in NMR integration, ±5% in chromatography yields .
- Cross-lab validation : Collaborate to verify spectral assignments (e.g., exchange NMR samples with independent labs).
Advanced: What role does this compound play in synthesizing bioactive analogs, and how are selectivity issues addressed?
Methodological Answer:
- Phosphonate analogs : describes coupling 4-sulfamoylphenyl groups with phenylphosphonate esters to create enzyme inhibitors. Selectivity for carbonic anhydrase isoforms was achieved by tuning the sulfonyl group’s electronic profile .
- Diazenyl derivatives : ’s diazenyl carbonates show pH-dependent reactivity, enabling targeted prodrug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
